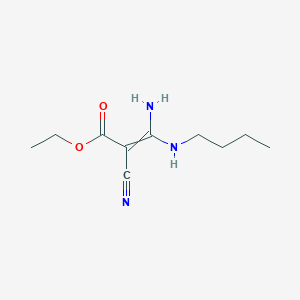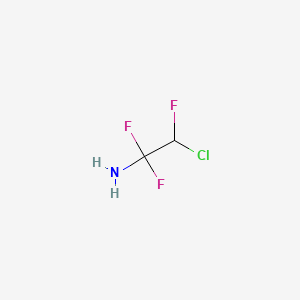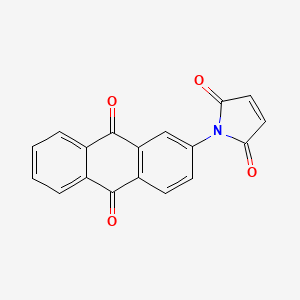![molecular formula C7H12N2O2S2 B14656389 S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine CAS No. 53329-93-4](/img/structure/B14656389.png)
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a carbamothioyl moiety, which is further linked to an L-cysteine backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine typically involves the reaction of N-(prop-2-en-1-yl)hydrazinecarbothioamide with L-cysteine under controlled conditions. The reaction is usually carried out in an ethanol solution at elevated temperatures (50-55°C) to facilitate the formation of the desired product . The reaction conditions, including the molar ratios of the reactants and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency and yield. The process may include steps such as purification through crystallization or chromatography to ensure the high purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in biological systems.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield disulfide-linked dimers, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine involves its ability to form and break disulfide bonds. This property is crucial for its biological activity, as disulfide bonds play a key role in maintaining the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and carbamothioyl groups .
Comparación Con Compuestos Similares
S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine can be compared with other similar compounds, such as:
N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound shares a similar structure but lacks the L-cysteine backbone, which limits its biological activity.
2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide: This compound has a similar carbamothioyl group but differs in its overall structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the prop-2-en-1-yl group with the L-cysteine backbone, which imparts distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
53329-93-4 |
|---|---|
Fórmula molecular |
C7H12N2O2S2 |
Peso molecular |
220.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(prop-2-enylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C7H12N2O2S2/c1-2-3-9-7(12)13-4-5(8)6(10)11/h2,5H,1,3-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1 |
Clave InChI |
HJVIYODRHNXIDR-YFKPBYRVSA-N |
SMILES isomérico |
C=CCNC(=S)SC[C@@H](C(=O)O)N |
SMILES canónico |
C=CCNC(=S)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



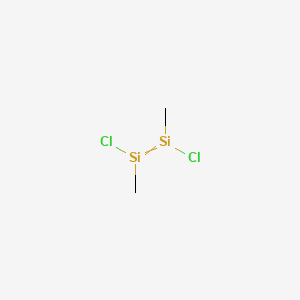
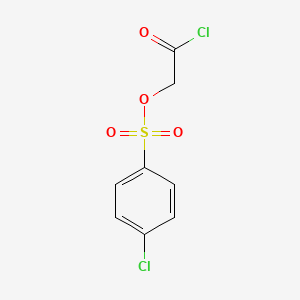
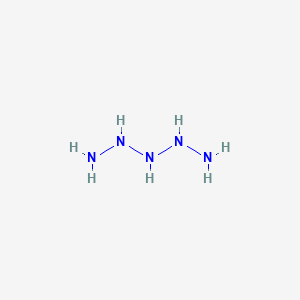
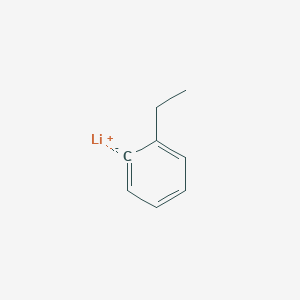
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
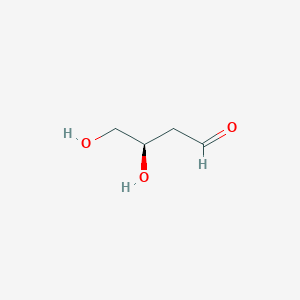
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
![3-[5-(4-Methoxyphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14656345.png)
